s-Methyl 2,2-dimethylpropanethioate
Description
s-Methyl 2,2-dimethylpropanethioate (CAS: 63528-33-6) is a thioester compound with the molecular formula C₁₀H₂₀OS and a molecular weight of 188.33 g/mol. Its IUPAC name is S-(2-methylbutan-2-yl) 2,2-dimethylpropanethioate . Structurally, it consists of a 2,2-dimethylpropanethioate group (a branched thioester) linked to a 2-methylbutan-2-yl substituent via a sulfur atom.
Properties
CAS No. |
42075-46-7 |
|---|---|
Molecular Formula |
C6H12OS |
Molecular Weight |
132.23 g/mol |
IUPAC Name |
S-methyl 2,2-dimethylpropanethioate |
InChI |
InChI=1S/C6H12OS/c1-6(2,3)5(7)8-4/h1-4H3 |
InChI Key |
WJBZAGQFQHZMCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of s-Methyl 2,2-dimethylpropanethioate typically involves the reaction of 2,2-dimethylpropanoic acid with methanethiol in the presence of a dehydrating agent. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent oxidation and other side reactions. The general reaction can be represented as follows:
2,2-dimethylpropanoic acid+methanethiol→s-Methyl 2,2-dimethylpropanethioate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
s-Methyl 2,2-dimethylpropanethioate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The thioester group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted thioesters or other derivatives.
Scientific Research Applications
s-Methyl 2,2-dimethylpropanethioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of s-Methyl 2,2-dimethylpropanethioate involves its interaction with specific molecular targets and pathways. The thioester group can undergo hydrolysis to release methanethiol and the corresponding carboxylic acid, which can then participate in various biochemical processes. The sulfur atom in the thioester group can also form covalent bonds with nucleophilic sites in proteins and enzymes, potentially modulating their activity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Functional Group Analysis
Thioester vs. Phosphonothioate/Phosphonothiolate: this compound contains a thioester group (RCOSR'), which is less polar and more reactive toward nucleophiles compared to oxygen esters. Thioesters are pivotal in biochemical pathways (e.g., fatty acid metabolism) but are less common in industrial applications compared to phosphonothioates . Phosphonothioates (e.g., Pentyl S-2-diethylaminoethyl methylphosphonothioate) feature a phosphorus-sulfur bond, enhancing their stability and reactivity in organophosphorus chemistry. These compounds are often used as pesticides, nerve agents, or pharmaceutical precursors .
Aminoethyl substituents (e.g., diethylaminoethyl in or dipropylaminoethyl in ) in phosphonothioates increase solubility in polar solvents and enable interactions with biological targets, such as acetylcholinesterase inhibition .
Non-Thioester Analog: The ester 2,2-dimethylpropane-1,3-diyl 2-ethylhexanoate (CAS 28510-23-8) lacks sulfur, making it less reactive toward nucleophilic substitution. Its branched structure may enhance thermal stability, typical of plasticizers or lubricant additives .
Molecular Weight and Composition
- This compound (C₁₀H₂₀OS) has a lower molecular weight compared to phosphonothioates (e.g., C₁₂H₂₈NO₂PS in ), which include phosphorus and nitrogen.
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